1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene
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Overview
Description
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, fluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-5-fluoro-4-fluoromethylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Potassium permanganate in an alkaline medium is often employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Reduction: The major product is 1-bromo-5-fluoro-4-fluoromethyl-2-aminobenzene.
Oxidation: The major product is 1-bromo-5-fluoro-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the creation of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism by which 1-bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene
- 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
- 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Uniqueness
1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is unique due to the presence of both fluorine and fluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents with the nitro and bromine groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-6(10)4(3-9)1-7(5)11(12)13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAGFHVFSCUDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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